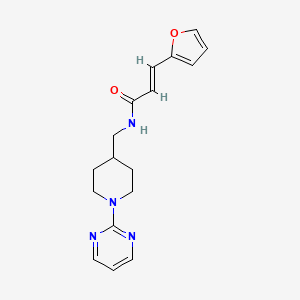

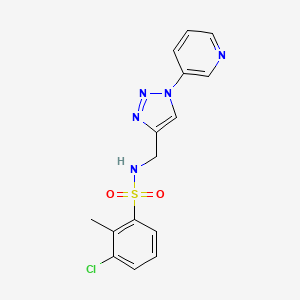

3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine, focusing on six unique fields:

Pharmaceutical Development

3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine: has shown potential in the development of new pharmaceuticals. Its structure, which includes both piperidine and imidazole moieties, is significant in medicinal chemistry for designing drugs with enhanced bioavailability and efficacy. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . The imidazole ring contributes to various biological activities such as antimicrobial, antifungal, and anticancer effects .

Cancer Research

This compound is being explored for its anticancer properties. The presence of the imidazole ring is particularly important as it can interact with DNA and proteins, potentially inhibiting cancer cell proliferation. Research has indicated that imidazole derivatives can act as inhibitors of enzymes like tyrosine kinases, which are involved in cancer progression . The piperidine moiety also enhances the compound’s ability to penetrate cell membranes, making it a promising candidate for targeted cancer therapies .

Neurological Disorders

In the field of neurology, 3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is being studied for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Piperidine derivatives have been shown to possess neuroprotective properties, which can help in preventing or slowing down the degeneration of neurons . The imidazole component can modulate neurotransmitter levels, providing therapeutic benefits in managing symptoms of these disorders .

Antimicrobial Agents

The compound’s structure makes it a candidate for developing new antimicrobial agents. Imidazole derivatives are well-known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties . The piperidine ring enhances the stability and solubility of the compound, making it more effective in combating microbial infections .

Cardiovascular Research

Research into cardiovascular diseases has also highlighted the potential of this compound. Piperidine derivatives have been found to exhibit vasodilatory effects, which can help in managing hypertension and other cardiovascular conditions . The imidazole ring can interact with various receptors and enzymes involved in cardiovascular regulation, providing a multifaceted approach to treatment .

Anti-inflammatory Applications

3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine: is being investigated for its anti-inflammatory properties. Both piperidine and imidazole derivatives have shown significant anti-inflammatory effects in various studies . The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and providing relief in conditions such as arthritis and inflammatory bowel disease.

Antioxidant Research

The compound is also being studied for its antioxidant properties. Imidazole derivatives are known for their ability to scavenge free radicals and protect cells from oxidative stress . This makes the compound a potential candidate for developing treatments for diseases associated with oxidative damage, such as neurodegenerative diseases and certain types of cancer.

Drug Delivery Systems

Finally, 3-((4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is being explored for its use in drug delivery systems. The piperidine moiety can enhance the solubility and stability of drugs, while the imidazole ring can facilitate targeted delivery to specific tissues or cells . This dual functionality makes it a valuable component in the design of advanced drug delivery platforms.

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Synthesis and therapeutic potential of imidazole containing compounds

Zukünftige Richtungen

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

3-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-14(2)17-19-8-11-20(17)13-15-5-9-21(10-6-15)24(22,23)16-4-3-7-18-12-16/h3-4,7-8,11-12,14-15H,5-6,9-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUYFKCEIPYITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2658607.png)

![5-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2658609.png)

![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)

![N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2658616.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide](/img/structure/B2658618.png)

![4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2658619.png)